molecular formula C8H8N2O B1141595 3-Aminoindolin-2-one CAS No. 117069-75-7

3-Aminoindolin-2-one

Cat. No.: B1141595
CAS No.: 117069-75-7
M. Wt: 148.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoindolin-2-one is a heterocyclic compound that belongs to the indolinone family It is characterized by an indole ring system with an amino group at the 3-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoindolin-2-one typically involves the reduction of 3-(hydroxyimino)indolin-2-one, which is prepared by the reaction of isatin with hydroxylamine hydrochloride. The reduction is commonly carried out using palladium on carbon (Pd/C) as a catalyst under hydrogenation conditions. This method yields this compound with a high yield of approximately 82.8% .

Industrial Production Methods

For industrial-scale production, the same synthetic route is often employed due to its efficiency and cost-effectiveness. The use of palladium-catalyzed hydrogenation ensures high yield and purity, making it suitable for large-scale synthesis. The process is also environmentally friendly, generating minimal waste.

Chemical Reactions Analysis

Types of Reactions

3-Aminoindolin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-nitroindolin-2-one.

    Reduction: It can be reduced to form 3-hydroxyindolin-2-one.

    Substitution: It can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: 3-Nitroindolin-2-one

    Reduction: 3-Hydroxyindolin-2-one

    Substitution: Various substituted indolin-2-one derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
3-Aminoindolin-2-one serves as a crucial building block in the synthesis of complex organic molecules. It readily participates in various chemical reactions, including cascade reactions with enones or enals, leading to the formation of spirocyclic compounds such as 3′,4′-dihydrospiro[pyrrol-3,2′-oxindoles] . The ability to modify its structure allows for the development of diverse derivatives with unique properties.

Synthetic Routes
The synthesis typically involves the reduction of 3-(hydroxyimino)indolin-2-one, which is derived from isatin and hydroxylamine hydrochloride. The reduction process is commonly facilitated using palladium on carbon (Pd/C) under hydrogenation conditions, achieving high yields (approximately 82.8%) .

Biological Applications

Enzyme Inhibition Studies
Recent studies have highlighted the potential of this compound derivatives as enzyme inhibitors. For instance, synthesized 3,3-di(indolyl)indolin-2-ones demonstrated significant α-glucosidase inhibition activity, outperforming standard drugs like acarbose . Molecular docking studies revealed key interactions with enzyme active sites, indicating the compound's potential for developing next-generation α-glucosidase inhibitors.

Anti-inflammatory and Anticancer Properties
Research indicates that this compound exhibits anti-inflammatory and anticancer activities. Its derivatives have been studied for their ability to modulate inflammatory pathways and inhibit cancer cell proliferation . The unique amino group at the 3-position enhances its biological activity, making it a valuable scaffold for therapeutic development.

Industrial Applications

Dyes and Pigments
Beyond its biological significance, this compound is utilized in the dye and pigment industry. Its unique chemical structure allows for the development of colorants with desirable properties . The compound's stability and reactivity make it suitable for various applications in industrial formulations.

Case Study 1: Enzyme Inhibition

A study focused on synthesizing diverse 3,3-di(indolyl)indolin-2-ones assessed their inhibitory effects on α-glucosidase and α-amylase. Results indicated that certain derivatives exhibited higher inhibition rates than existing medications, suggesting their potential as effective antidiabetic agents .

Case Study 2: Anticancer Activity

Research into the anticancer properties of modified this compound derivatives revealed promising results in inhibiting tumor growth in vitro. These findings support further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism of action of 3-Aminoindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyindolin-2-one
  • 3-Nitroindolin-2-one
  • 3-Substituted-indolin-2-one derivatives

Uniqueness

3-Aminoindolin-2-one is unique due to its amino group at the 3-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology.

Biological Activity

3-Aminoindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by an indole core with an amino group at the 3-position. Its unique structure allows for various modifications that enhance its biological activity. Synthesis methods include:

  • Cascade Michael/Cyclization Reactions : A method involving the reaction of 3-aminoindolin-2-ones with enones/enals to produce 3',4'-dihydrospiro[pyrrol-3,2'-oxindoles], which exhibit notable pharmacological properties .
  • Sonogashira Cross-Coupling : This approach enables the synthesis of 3-aminoindole derivatives, which have been evaluated for their activity against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum .

Biological Activity

The biological activities of this compound derivatives encompass a wide range of effects, including:

  • Anticancer Activity : Several derivatives have demonstrated potent anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. For example, spiro[pyrrolidin-2,3'-oxindoles] derived from this compound have shown promising results in inhibiting tumor growth .
  • Antimicrobial Activity : Research indicates that compounds derived from this compound exhibit significant antimicrobial properties against various bacterial strains, making them potential candidates for antibiotic development .
  • Cholinesterase Inhibition : Some studies have reported that these compounds can inhibit cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
  • Antidiabetic Effects : Certain derivatives have shown the ability to inhibit advanced glycation end products (AGEs), which are implicated in diabetes complications .

Case Studies and Research Findings

  • Anticancer Mechanisms : A study focused on the anticancer properties of this compound derivatives highlighted their ability to induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
  • Antimicrobial Evaluation : The antimicrobial activity of synthesized 3-aminoindole derivatives was assessed against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cholinesterase Inhibition Study : In vitro assays demonstrated that specific this compound derivatives effectively inhibited acetylcholinesterase activity, providing a potential pathway for developing treatments for Alzheimer’s disease .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Activity Type Mechanism/Effect Reference
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialEffective against S. aureus, E. coli
Cholinesterase InhibitionModulates enzyme activity
AntidiabeticInhibits AGEs formation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Aminoindolin-2-one, and how do their yields and conditions compare?

  • Methodological Answer : this compound can be synthesized via two primary routes:

  • Transition-metal-free cyclization : Using ammonia or primary amines as nitrogen sources, this method achieves high efficiency (yields up to 82.8%) under mild, eco-friendly conditions. The reaction involves nucleophilic addition and cyclization steps .
  • Palladium-catalyzed hydrogenation : This approach reduces 3-(hydroxyimino)indolin-2-one intermediates (derived from isatin and hydroxylamine hydrochloride) with improved yield (82.8%) and simplified post-processing compared to earlier methods .
  • Key considerations : The choice of method depends on scalability, cost, and desired functional group compatibility.

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming structural features, such as the indolin-2-one core and substituent positions (e.g., 3-amino group) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to identify reaction intermediates and final products, particularly in oxidative/reductive pathways .
  • Electron Paramagnetic Resonance (EPR) : Detects radical intermediates during reactions, such as alkoxylaminyl radicals in cyclization processes .

Advanced Research Questions

Q. How can structural modifications at the 3-position enhance the biological activity of this compound derivatives?

  • Methodological Answer : Functionalization at the 3-position involves:

  • Alkylation : Introducing groups like benzyloxyaminyl via sodium hydride-mediated reactions in DMF, which can improve pharmacokinetic properties (e.g., solubility) .
  • Condensation reactions : Reacting with cinnamaldehydes or substituted benzaldehydes to form benzylidene derivatives (e.g., 3-(4-dimethylaminobenzylidene)indolin-2-one), which exhibit enhanced α-glucosidase inhibitory or anticancer activity .
  • Challenges : Rapid β-scission of intermediates (e.g., O-trityloxime ethers) may necessitate stabilizing agents or low-temperature conditions .

Q. What strategies address contradictions in electrochemical data for this compound derivatives?

  • Methodological Answer : Cyclic voltammetry studies reveal irreversible oxidation processes generating this compound and thiourea moieties. Discrepancies in redox potentials may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, altering peak potentials.
  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) shift oxidation peaks to higher potentials, requiring calibration with internal standards .

Q. How are pharmacological properties (e.g., anticancer, antimicrobial) of this compound derivatives evaluated in vitro?

  • Methodological Answer :

  • Anticancer assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values. Derivatives with benzylidene groups show enhanced activity due to π-π stacking with DNA .
  • Antimicrobial screening : Employ broth microdilution against pathogens (e.g., S. aureus, E. coli). Thiosemicarbazone derivatives exhibit potency by chelating essential metal ions in microbial enzymes .
  • Mechanistic studies : Molecular docking and Western blotting validate interactions with targets like topoisomerase II or α-glucosidase .

Q. Data Interpretation and Experimental Design

Q. How can researchers resolve conflicting data on reaction intermediates in this compound synthesis?

  • Methodological Answer :

  • EPR spectroscopy : Identifies transient radicals (e.g., alkoxylaminyl radicals) and distinguishes between competing pathways (e.g., cyclization vs. β-scission) .
  • Kinetic studies : Monitor reaction progress via time-resolved GC-MS or HPLC to optimize conditions (e.g., temperature, catalyst loading) .

Q. What design principles guide the development of this compound-based ligands for enzyme inhibition?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methoxy) to enhance binding affinity to α-glucosidase or topoisomerase active sites .
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis to synthesize enantiopure derivatives, improving target specificity .

Properties

IUPAC Name

3-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOURBIFKJIEMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117069-75-7
Record name 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.